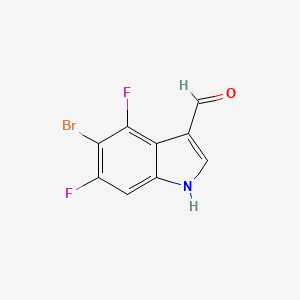

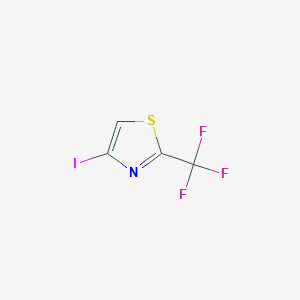

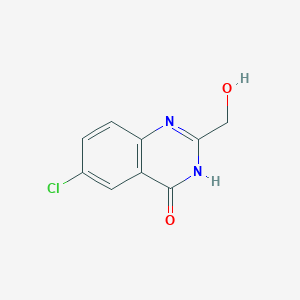

![molecular formula C30H25N3O3 B2646395 N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide CAS No. 896376-65-1](/img/structure/B2646395.png)

N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide” is a chemical compound with the molecular formula C30H25N3O3 . It has an average mass of 475.538 Da and a monoisotopic mass of 475.189606 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamides were obtained by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80°C .Molecular Structure Analysis

The molecular structure of “N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide” is defined by its molecular formula, C30H25N3O3 . Further structural analysis would require more specific information or advanced analytical techniques.Applications De Recherche Scientifique

Synthesis of Quinazolinone Derivatives

One significant area of research involves the synthesis of quinazolinone derivatives through various chemical reactions, including Buchwald–Hartwig amination and Palladium-catalyzed sequential cyanation. These methods allow for the efficient construction of quinazolinone frameworks, which are of interest due to their potential biological activities. For instance, Nowak et al. (2014) demonstrated the synthesis of 6-aminobenzo[h]quinazolinones via Buchwald–Hartwig amination, revealing compounds with interesting anticancer activities (Nowak et al., 2014). Similarly, Ju et al. (2009) developed a method for the synthesis of luotonin A and its derivatives, highlighting the versatility of quinazolinone chemistry (Ju et al., 2009).

Anticancer Activity

The potential anticancer activity of quinazolinone and benzamide derivatives has been a focus of several studies. Bavetsias et al. (2002) explored the design and synthesis of water-soluble analogues of a quinazolin-4-one-based antitumor agent, finding compounds significantly more cytotoxic than the parent compound and retaining novel biochemical characteristics (Bavetsias et al., 2002). Furthermore, El-Hashash et al. (2018) synthesized a series of quinazolinone and benzamide derivatives, identifying compounds with potent anti-proliferative activity against cancer cell lines comparable to doxorubicin (El-Hashash et al., 2018).

Novel Synthetic Methodologies

Research also encompasses the development of new synthetic methodologies for constructing quinazolin-4-ones and related heterocycles. Yang et al. (2020) described a cascade reaction of N-(2-(4,5-dihydrooxazol-2-yl)phenyl)benzamide mediated by an acid ion exchange resin, providing an efficient and green approach for the synthesis of quinazolin-4-ones (Yang et al., 2020).

Propriétés

IUPAC Name |

N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O3/c34-28(32(19-22-9-3-1-4-10-22)20-23-11-5-2-6-12-23)25-17-15-24(16-18-25)21-33-29(35)26-13-7-8-14-27(26)31-30(33)36/h1-18H,19-21H2,(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVRDMZZIKMYTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

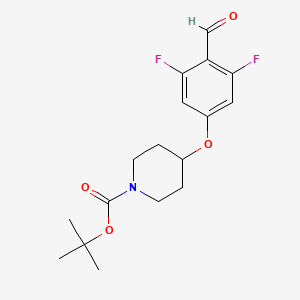

![1-[4-(propionylamino)benzoyl]-N-propylpiperidine-3-carboxamide](/img/structure/B2646313.png)

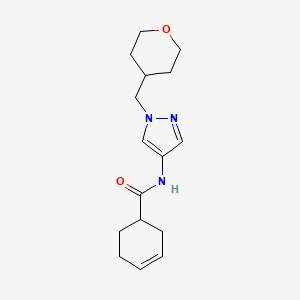

![3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2646322.png)

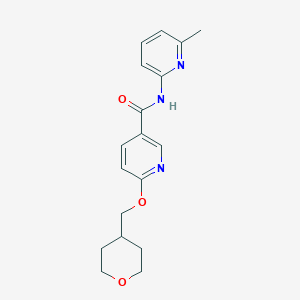

![3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate](/img/structure/B2646323.png)

![3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646324.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2646331.png)